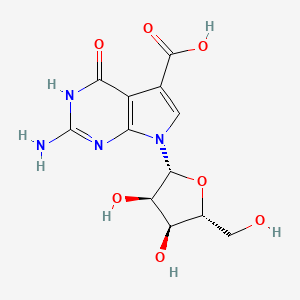
Cadeguomycin
Descripción general
Descripción
Cadeguomycin is a novel nucleoside analog antibiotic . It was produced by an actinomycete strain IM7912T, which belongs to the species Streptomyces hygroscopicus . This compound was found to be produced together with tubercidin .
Synthesis Analysis
A total and stereospecific synthesis of this compound has been accomplished from the novel aglycones 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile or methyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The synthesis involved ring annulation of 2,6-diaminopyrimidin-4(3H)-one with methyl chloro(formyl)acetate in the presence of NaOAc .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O7N4 . The structure of this compound, 2-amino-3,4-dihydro-4-oxo-7-B-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has been elucidated by 1H NMR and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ring annulation, glycosylation, deprotection, and saponification . These reactions were used to construct the deazapurine nucleoside scaffold and to produce the target nucleoside .
Physical and Chemical Properties Analysis
This compound is a weakly acidic substance . It has been purified as colorless needle crystals by recycling preparative HPLC . It has a melting point of 231-239°C (dec.) . The UV spectrum of this compound is similar to other pyrrolo[2,3-d]pyrimidines .
Aplicaciones Científicas De Investigación
1. Chemical Properties and Structure
Cadeguomycin, identified as a nucleoside analog antibiotic, has been characterized for its physicochemical properties and structure. It is purified as colorless needle crystals and is a weakly acidic substance. The antibiotic is chemically described as C12H14O7N4. Its structure, 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has been elucidated through various spectroscopic methods (Wu et al., 1982).
2. Biological Activity and Tumor Inhibition
This compound has shown potential in inhibiting tumor growth and metastasis. It has been observed to retard the growth of solid IMC carcinoma in mice and inhibit pulmonary metastasis of Lewis lung carcinoma. Additionally, it enhances the phagocytic activity of murine peritoneal macrophages and stimulates IL-1 production, indicating its role in modifying the immune system (Yuan et al., 1985).
3. Synthesis and Production
The total synthesis of this compound has been successfully achieved, providing a pathway for its potential production and application in scientific research. This synthesis process is vital for exploring its use in various therapeutic areas (Kondo et al., 1986).
4. Cellular Uptake and Mechanism
Research indicates that this compound significantly stimulates the uptake of pyrimidine nucleosides in certain human leukemic cells. This effect suggests a specific interaction with cellular processes, particularly those involved in the phosphorylation process, which could have implications for its use in targeted therapies (Wu et al., 1985).
5. Potentiation of Cytotoxic Drugs
This compound has been observed to potentiate the cytotoxicity of certain chemotherapeutic agents. For instance, it enhances the effectiveness of 1-beta-D-arabinofuranosylcytosine, indicating its potential as an adjunct in cancer therapy (Suzuki et al., 1987).
6. Structure-Activity Relationships
Studies have explored the relationship between the chemical structure of this compound and its biological activity. These investigations are crucial for understanding how structural modifications can impact its efficacy and potential therapeutic applications (Kim et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNUSALLLYISD-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002111 | |
| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-08-1 | |
| Record name | Cadeguomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadeguomycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VSQ4C59Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


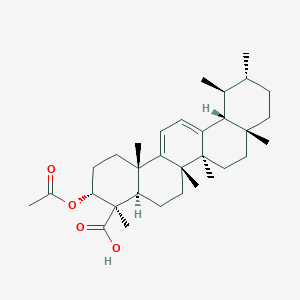
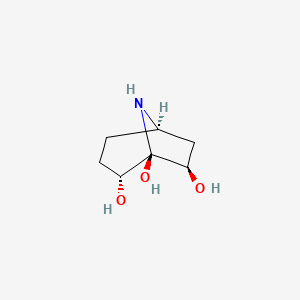

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)

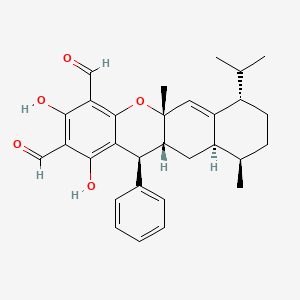
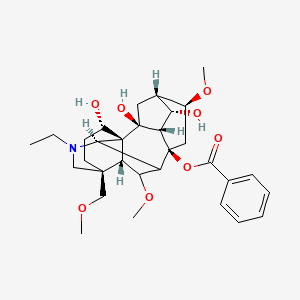

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)
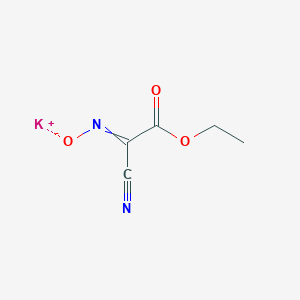
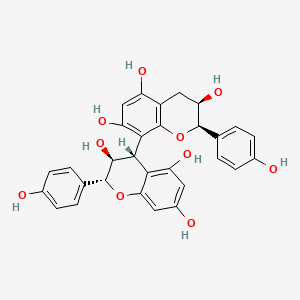
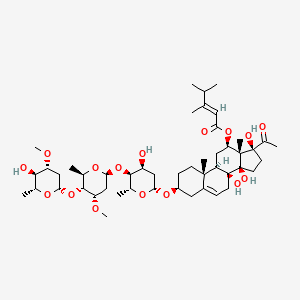
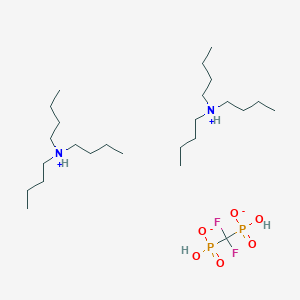
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)
